molecular formula C7H12O2 B1195863 2-Methylhexano-6-lactone CAS No. 1321-18-2

2-Methylhexano-6-lactone

Cat. No. B1195863
CAS RN: 1321-18-2
M. Wt: 128.17 g/mol
InChI Key: IYBOGQYZTIIPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylhexano-6-lactone is a epsilon-lactone that is hexano-6-lactone substituted by a methyl group at position 3. It derives from a hexano-6-lactone. It derives from a hydride of an oxepane.

Scientific Research Applications

1. Synthesis of Chiral Lactones

2-Methylhexano-6-lactone and its derivatives have been utilized in the solid-phase synthesis of chiral lactones. This includes the stereoselective formation of lactones derived from 3,4-dihydroxydihydrofuran-2(3H)-one, which is important in the study of stereoselective synthesis and combinatorial chemistry (Křupková et al., 2016).

2. Polymerization Studies

Research has explored the kinetics of bulk polymerization of various membered lactones, including 2-methylhexano-6-lactone, comparing chemical and enzymatic polymerizations. This is significant for understanding polymerization processes in materials science (Duda et al., 2002).

3. Methodology in Organic Synthesis

The compound has been used in a mild and general method for lactone aminolysis, where sodium 2-ethylhexanoate acts as a base and catalyst. This methodology is applicable to acid/base sensitive substrates, expanding the scope of organic synthesis techniques (Liu et al., 2001).

4. Kinetic Resolution in Organic Chemistry

The compound plays a role in the kinetic resolution of racemic seven-membered substituted lactones, aiding in the preparation of optically active lactones. This is particularly relevant in the field of asymmetric synthesis and chiral chemistry (Shioji et al., 2000).

5. Catalysis and Reaction Studies

It is involved in various catalysis and reaction studies, such as the unexpected production of lactone through the reaction of 2-methylene-3-phenyloxetane with lithium and DTBB in certain conditions, contributing to the understanding of organic reaction mechanisms (Hashemzadeh & Howell, 2000).

6. Applications in Polymer Chemistry

The compound is also significant in the study of the polymerization of cyclic allylic sulfide lactones, contributing to the field of polymer chemistry and materials science (Phelan et al., 2005).

properties

CAS RN

1321-18-2

Product Name

2-Methylhexano-6-lactone

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methyloxepan-2-one

InChI

InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3

InChI Key

IYBOGQYZTIIPNI-UHFFFAOYSA-N

SMILES

CC1CCCCOC1=O

Canonical SMILES

CC1CCCCOC1=O

Other CAS RN

2549-61-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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